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Compound of Interest

Compound Name: AFR-605 free base

CAS No.: 214707-81-0

Cat. No.: B1664406

Get Quote

Target Class: Serotonergic GPCR Antagonist |
Compound ID: AFR-605[1]
Executive Summary
AFR-605 (Chemical Name: N-((1-(2-(2-pyridinyl)ethyl)-4-piperidinyl)methyl)-1-isopropyl-1H-3-

indazolecarboxamide) is a highly potent, selective antagonist of the 5-hydroxytryptamine

receptor 4 (5-HT4).[1]

While often synthesized as a hydrochloride salt for aqueous solubility, the free base form

represents the lipophilic, membrane-permeable species critical for crossing the blood-brain

barrier (BBB) and cellular membranes.[1] Its mechanism of action is defined by the competitive

blockade of serotonin (5-HT) binding at the orthosteric site of the Gs-coupled 5-HT4 receptor,

thereby silencing the constitutive or agonist-induced cAMP/PKA signaling cascade.[1] With a

reported pA2 value of 10.8, AFR-605 is one of the most potent antagonists in its class,

exceeding the affinity of standard reference compounds like GR-113808.[1]
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Physicochemical Identity & The "Free Base"
Significance
To understand the pharmacodynamics of AFR-605, one must first distinguish the role of its free

base form in pharmacokinetics versus its protonated form in receptor binding.[1]

The Lipophilic-Cationic Switch
AFR-605 operates on a classic GPCR ligand principle:

Transport Phase (Free Base): At physiological pH (7.4), a fraction of the molecule exists as

the uncharged free base.[1] This form is highly lipophilic, facilitating passive diffusion across

the lipid bilayer of the gut epithelium or the blood-brain barrier.[1]

Binding Phase (Protonated Species): Upon entering the local microenvironment of the

receptor (or the lysosome), the basic nitrogen of the piperidine ring becomes protonated.

This positive charge is essential for the electrostatic anchor interaction with the conserved

Aspartate (Asp3.32) residue in the transmembrane helix 3 (TM3) of the 5-HT4 receptor.[1]

Key Properties
Property Data Relevance to MoA

Formula C₂₄H₃₁N₅O
Indazole core provides

structural rigidity.[1]

MW 405.54 g/mol

Small molecule range,

favorable for CNS penetration.

[1]

pA2 (Antagonism) 10.8
Extremely high potency (sub-

nanomolar Ki).[1]

Target 5-HT4 Receptor Gs-coupled GPCR.[1]

Primary Effect Silent Antagonism

Prevents cAMP accumulation;

blocks relaxation in smooth

muscle.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.medkoo.com/products/20915
https://www.medkoo.com/products/20915
https://www.medkoo.com/products/20915
https://www.medkoo.com/products/20915
https://www.medkoo.com/products/20915
https://www.medkoo.com/products/20915
https://www.medkoo.com/products/20915
https://www.medkoo.com/products/20915
https://www.medkoo.com/products/20915
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664406?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Mechanism of Action
The efficacy of AFR-605 stems from its ability to occupy the 5-HT4 orthosteric pocket with

higher affinity than the endogenous ligand, serotonin.[1]

Receptor Binding Dynamics
The 5-HT4 receptor is a G-protein-coupled receptor (GPCR) that preferentially couples to Gs

(stimulatory G-protein).[1]

Competition: AFR-605 competes directly with 5-HT.[1] Due to its high pA2 (10.8), it effectively

displaces 5-HT even at low concentrations.[1]

Stabilization of the Inactive State: Unlike inverse agonists which actively lower basal activity,

or agonists which stabilize the active conformation (ngcontent-ng-c567981813="" _nghost-

ng-c1980439775="" class="inline ng-star-inserted">

), AFR-605 acts as a neutral antagonist. It sterically hinders the conformational change
required for the receptor to act as a Guanine Nucleotide Exchange Factor (GEF) for the G

s subunit.

Steric Blockade: The bulky indazole and pyridine moieties of AFR-605 likely extend into the

extracellular vestibule, preventing the "lid" closure often associated with GPCR activation.[1]

Downstream Signaling Blockade
Under normal conditions, 5-HT binding triggers the exchange of GDP for GTP on the

Gngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

s subunit. AFR-605 halts this process at step 1.

Inhibition of Adenylyl Cyclase (AC): By preventing Gngcontent-ng-c567981813="" _nghost-

ng-c1980439775="" class="inline ng-star-inserted">

s activation, AFR-605 stops the catalytic conversion of ATP to cyclic AMP (cAMP).

PKA Suppression: Reduced cAMP levels fail to activate Protein Kinase A (PKA).[1]
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Physiological Consequence: In tissues like the esophageal tunica or the colon, 5-HT4

activation causes relaxation.[1] AFR-605 blocks this relaxation, maintaining muscle tone.[1]

In the CNS, it modulates neurotransmitter release (e.g., ACh, Dopamine) regulated by 5-HT4

heteroreceptors.[1]

Visualization: The Blocked Gs Pathway
The following diagram illustrates the competitive antagonism of AFR-605 at the synaptic cleft.

[1]
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Figure 1: Mechanism of Action of AFR-605.[1] The compound competitively binds the 5-HT4

receptor, preventing Gs-protein coupling and downstream cAMP production.[1]

Experimental Validation Protocols
To validate the MoA of AFR-605, researchers should utilize a dual-approach: functional tissue

assays (classical pharmacology) and molecular signaling assays (modern screening).[1]

Protocol A: Rat Esophagus Relaxation Assay (Classical)
This assay is the gold standard for determining the pA2 of 5-HT4 antagonists, as cited in the

original patent literature.[1]

Objective: Measure the shift in the serotonin dose-response curve in the presence of AFR-605.

Tissue Preparation:

Harvest the tunica muscularis mucosae from the esophagus of male Wistar rats.

Mount the tissue in an organ bath containing Krebs-Henseleit solution at 37°C, aerated

with 95% O₂/5% CO₂.[1]

Pre-contraction:

Induce tone using Carbachol (3 µM).[1] Wait for a stable plateau.

Agonist Challenge (Control):

Apply cumulative concentrations of 5-HT (1 nM - 10 µM) to induce relaxation.[1]

Record the concentration producing 50% relaxation (ngcontent-ng-c567981813=""

_nghost-ng-c1980439775="" class="inline ng-star-inserted">

).

Antagonist Incubation:

Wash tissue.[1] Re-establish tone with Carbachol.
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Incubate with AFR-605 free base (dissolved in DMSO, diluted to 0.1 nM - 10 nM) for 30

minutes.

Agonist Challenge (Experimental):

Repeat 5-HT cumulative dosing.[1]

Data Analysis:

Observe the rightward shift of the 5-HT curve (Schild plot analysis).[1]

Validation Criteria: A parallel shift without depression of the maximum response indicates

competitive antagonism.[1] Calculate pA2 using the equation: ngcontent-ng-

c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

, where CR is the dose ratio and [B] is the antagonist concentration.

Protocol B: cAMP Accumulation Assay (High-
Throughput)
Objective: Quantify the inhibition of 5-HT-induced cAMP production in HEK-293 cells stable

expressing human 5-HT4 receptors.

Cell Culture: Seed HEK-293-5HT4 cells in 384-well plates.

Antagonist Treatment: Add AFR-605 (serial dilutions) 15 minutes prior to agonist.[1]

Stimulation: Add 5-HT at its ngcontent-ng-c567981813="" _nghost-ng-c1980439775=""

class="inline ng-star-inserted">

concentration. Incubate for 30 minutes at 37°C in the presence of IBMX (phosphodiesterase
inhibitor) to prevent cAMP degradation.

Detection: Lyse cells and detect cAMP using a TR-FRET (Time-Resolved Fluorescence

Resonance Energy Transfer) kit.

Result: AFR-605 should inhibit the TR-FRET signal in a dose-dependent manner. An

ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
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in the sub-nanomolar range confirms high potency.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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